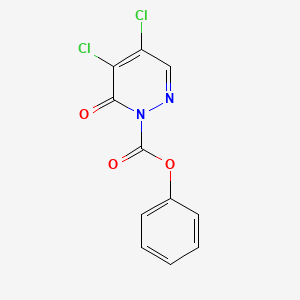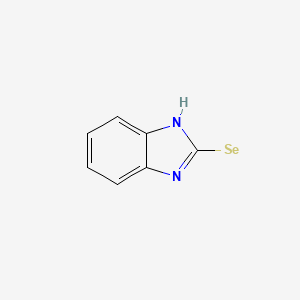
2-Benzimidazoleselenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzimidazoleselenol is a heterocyclic compound that features a benzimidazole ring fused with a selenol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzimidazoleselenol typically involves the cyclization of o-phenylenediamine with selenium-containing reagents. One common method is the reaction of o-phenylenediamine with selenium dioxide in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Benzimidazoleselenol undergoes various chemical reactions, including:
Oxidation: The selenol group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form benzimidazole derivatives with different oxidation states of selenium.
Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents, alkylating agents, and acylating agents are used under appropriate conditions.
Major Products Formed:
Oxidation: Selenoxide and selenone derivatives.
Reduction: Benzimidazole derivatives with reduced selenium.
Substitution: Functionalized benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-Benzimidazoleselenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of selenium-containing heterocycles and as a ligand in coordination chemistry.
Biology: The compound exhibits potential as an antioxidant and enzyme inhibitor, making it a candidate for biological studies.
Medicine: Research has shown that this compound and its derivatives possess anticancer, antimicrobial, and antiviral properties.
Industry: It is used in the development of materials with unique electronic and optical properties, such as semiconductors and sensors.
Wirkmechanismus
The mechanism of action of 2-Benzimidazoleselenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The selenol group can scavenge reactive oxygen species, thereby protecting cells from oxidative damage.
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, affecting their catalytic activity.
Anticancer Activity: It induces apoptosis in cancer cells through the generation of reactive oxygen species and disruption of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
2-Benzimidazolethiol: Similar structure but contains a thiol group instead of a selenol group.
2-Benzimidazolealcohol: Contains a hydroxyl group instead of a selenol group.
2-Benzimidazoleamine: Contains an amino group instead of a selenol group.
Uniqueness of 2-Benzimidazoleselenol:
- The presence of the selenol group imparts unique redox properties and biological activities that are not observed in its sulfur, oxygen, or nitrogen analogs.
- It exhibits higher reactivity towards oxidation and reduction reactions compared to its analogs, making it a valuable compound for various chemical transformations.
Eigenschaften
CAS-Nummer |
59403-74-6 |
|---|---|
Molekularformel |
C7H5N2Se |
Molekulargewicht |
196.10 g/mol |
InChI |
InChI=1S/C7H5N2Se/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H,(H,8,9) |
InChI-Schlüssel |
ILWQCNCEMNURFY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)[Se] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-Phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethan-1-one](/img/structure/B13978167.png)
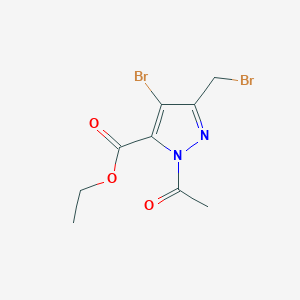
![8-(Chloromethyl)-2-azaspiro[4.5]decane](/img/structure/B13978171.png)

![Ethyl 3-oxo-4-[(prop-2-en-1-yl)oxy]butanoate](/img/structure/B13978182.png)
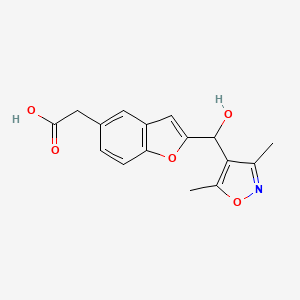
![[2-(3-Methoxy-propyl)-4-pyridinyl]-boronic acid](/img/structure/B13978189.png)
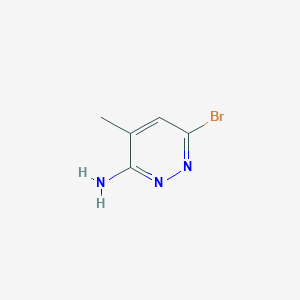
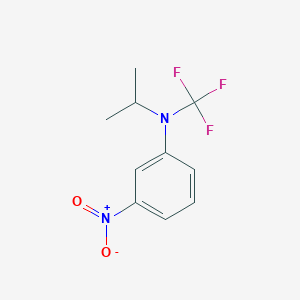
![{4-[(1-Methylethyl)amino]-5-[(methyloxy)carbonyl]-2-thienyl}boronic acid](/img/structure/B13978213.png)
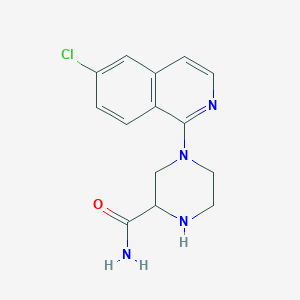
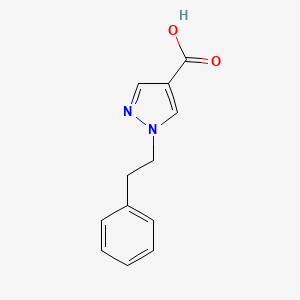
![6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13978240.png)
